molecular formula C21H25N3O6S B2461051 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899740-24-0

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2461051
CAS No.: 899740-24-0
M. Wt: 447.51
InChI Key: WLYOUGDDISIHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group, connected via a sulfonylethyl linker to a benzo[d][1,3]dioxole-5-carboxamide moiety. Piperazine derivatives are widely explored in medicinal chemistry for their receptor-binding properties, particularly as dopamine receptor antagonists .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-28-18-5-3-17(4-6-18)23-9-11-24(12-10-23)31(26,27)13-8-22-21(25)16-2-7-19-20(14-16)30-15-29-19/h2-7,14H,8-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYOUGDDISIHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, often referred to as a piperazine derivative, has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This compound exhibits a complex structure that suggests multiple mechanisms of action, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H32N4O4S2C_{23}H_{32}N_{4}O_{4}S_{2}, with a molecular weight of approximately 476.67 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, combined with a piperazine ring that enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC23H32N4O4S2
Molecular Weight476.67 g/mol
SolubilitySoluble in DMSO
Purity≥95%

Research indicates that this compound primarily acts as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, it increases the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. This mechanism is crucial in treating conditions like Alzheimer's disease and other cognitive disorders where cholinergic signaling is impaired.

Biochemical Pathways

The compound's action on AChE affects several biochemical pathways:

  • Cholinergic Pathway : Enhances neurotransmission by preventing the breakdown of acetylcholine.
  • Neuroprotective Effects : Potentially protects neurons from degeneration through increased cholinergic activity.

Anticancer Activity

Recent studies have suggested that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives with similar structural motifs showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity .

Cell LineIC50 (µM)
A5490.15 - 1.48
HeLa0.21 - 0.33
MCF-70.17 - 0.96

Neuropharmacological Effects

In addition to its potential anticancer effects, this compound has been evaluated for its neuropharmacological properties:

  • Dopamine Receptor Activity : Preliminary data suggest that it may act as an agonist at dopamine D3 receptors, which are implicated in mood regulation and reward pathways .
  • Cognitive Enhancement : By modulating cholinergic activity, it may improve cognitive functions and memory retention.

Case Studies and Research Findings

  • Study on AChE Inhibition : In vitro assays demonstrated that the compound effectively inhibited AChE with an IC50 value significantly lower than standard inhibitors like donepezil, suggesting enhanced efficacy in cholinergic modulation.
  • Anticancer Screening : A high-throughput screening of related compounds revealed that those with similar piperazine structures exhibited promising anticancer activity against multiple cell lines, supporting the hypothesis that such modifications can enhance therapeutic potential .
  • Dopamine Receptor Interaction : Research using β-arrestin recruitment assays indicated that modifications to the piperazine ring could selectively enhance D3 receptor agonist activity while minimizing off-target effects on D2 receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Pharmacological Implications

The compound’s structure can be compared to related piperazine-carboxamide derivatives, emphasizing substituents, linker chemistry, and biological activity.

Table 1: Structural and Functional Comparison with Analogs
Compound Name Piperazine Substituent Linker Carboxamide Group Key Properties/Activity
Target Compound 4-methoxyphenyl Sulfonylethyl Benzo[d][1,3]dioxole-5-carboxamide Inferred CNS activity
Compound 13 () 2,3-dichlorophenyl Butyl 5-iodobenzofuran-2-carboxamide High D3 affinity (85% yield)
Compound 7o () 2,4-dichlorophenyl Pentanamide Pyridin-2-yl phenyl Selective dopamine activity
Compound 72 () 4-methoxyphenyl Thiazol-2-yl Benzo[d][1,3]dioxole Antibacterial (27% yield)

Key Comparisons

Piperazine Substituents: The 4-methoxyphenyl group in the target compound contrasts with chlorophenyl substituents in analogs (e.g., 2,3-dichloro in Compound 13 ).

Linker Chemistry :

  • The sulfonylethyl linker introduces an electron-withdrawing sulfonyl group, likely increasing metabolic stability and aqueous solubility compared to butyl (Compound 13) or pentanamide (Compound 7o) linkers. However, this may reduce blood-brain barrier permeability .

Carboxamide Moieties :

  • The benzo[d][1,3]dioxole group (target compound) shares structural similarity with benzofuran (Compound 13) but lacks iodine, reducing steric bulk. This difference could modulate receptor selectivity, as iodine in benzofuran analogs enhances halogen bonding .

Research Findings and Functional Insights

  • Receptor Affinity : Piperazine analogs with chlorophenyl groups (e.g., Compound 13) exhibit high D3 receptor affinity (Ki < 10 nM), while methoxyphenyl derivatives may shift selectivity toward other receptors (e.g., 5-HT1A) due to altered electronic profiles .
  • Metabolic Stability : Sulfonyl linkers (target compound) resist esterase cleavage better than ester or amide linkers, enhancing in vivo half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.